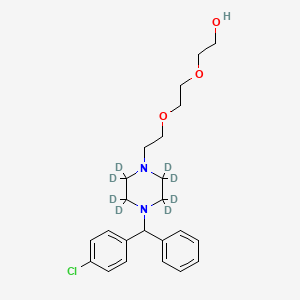
Etodroxizine-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etodroxizine-d8 is a deuterium-labeled derivative of etodroxizine, a first-generation antihistamine belonging to the diphenylmethylpiperazine group. It is primarily used in proteomics research due to its unique properties. The molecular formula of this compound is C23H23D8ClN2O3, and it has a molecular weight of 427.01 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of etodroxizine-d8 involves the incorporation of deuterium atoms into the etodroxizine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The production process is optimized to minimize impurities and ensure consistency in the deuterium labeling .
Analyse Chemischer Reaktionen
Types of Reactions
Etodroxizine-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the molecule is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of deuterated alcohols.
Substitution: Formation of substituted derivatives with different nucleophiles.
Wissenschaftliche Forschungsanwendungen
Etodroxizine-d8 is widely used in scientific research, particularly in the field of proteomics. Its applications include:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of etodroxizine and its metabolites.
Biology: Employed in studies involving the metabolism and pharmacokinetics of etodroxizine.
Medicine: Utilized in research to understand the pharmacological effects and therapeutic potential of etodroxizine.
Wirkmechanismus
Etodroxizine-d8, like its parent compound etodroxizine, acts as an antihistamine by blocking histamine H1 receptors. This prevents the binding of histamine, a compound involved in allergic reactions, thereby reducing symptoms such as itching, swelling, and redness. The molecular targets include histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-mediated signaling .
Vergleich Mit ähnlichen Verbindungen
Etodroxizine-d8 can be compared with other deuterium-labeled antihistamines and similar compounds in the diphenylmethylpiperazine group. Some similar compounds include:
Hydroxyzine: Another first-generation antihistamine with similar sedative effects.
Pipoxizine: A related compound with comparable antihistamine properties.
Meclizine: Used for motion sickness and vertigo, sharing structural similarities with etodroxizine
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise analytical measurements in research applications.
Eigenschaften
Molekularformel |
C23H31ClN2O3 |
|---|---|
Molekulargewicht |
427.0 g/mol |
IUPAC-Name |
2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C23H31ClN2O3/c24-22-8-6-21(7-9-22)23(20-4-2-1-3-5-20)26-12-10-25(11-13-26)14-16-28-18-19-29-17-15-27/h1-9,23,27H,10-19H2/i10D2,11D2,12D2,13D2 |
InChI-Schlüssel |
VUFOCTSXHUWGPW-BGKXKQMNSA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1CCOCCOCCO)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H] |
Kanonische SMILES |
C1CN(CCN1CCOCCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


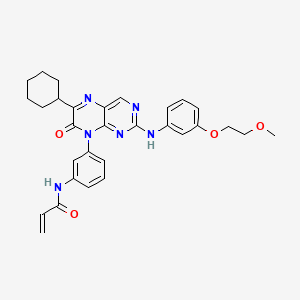
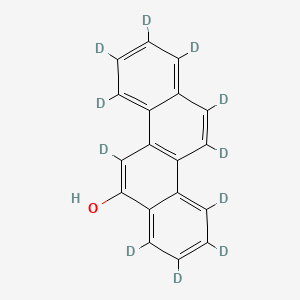
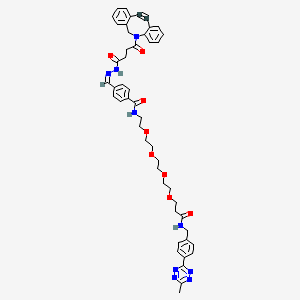
![N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide](/img/structure/B12422790.png)



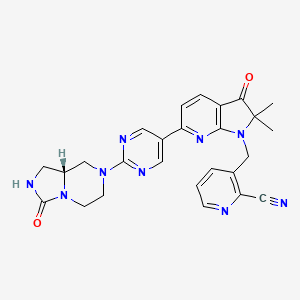

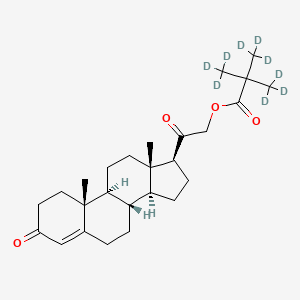

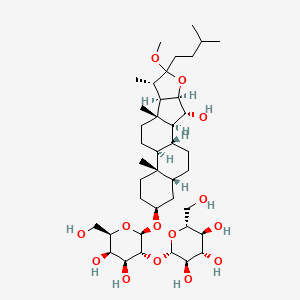
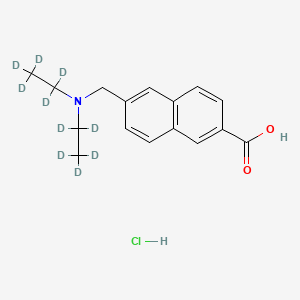
![[4-formyl-5-hydroxy-6-(trideuteriomethyl)pyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B12422853.png)
